molecular formula C15H10S3 B076660 4,5-Diphenyl-3H-1,2-dithiole-3-thione CAS No. 13232-76-3

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Cat. No. B076660
CAS RN: 13232-76-3
M. Wt: 286.4 g/mol
InChI Key: ILAXRAVUQIJKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diphenyl-3H-1,2-dithiole-3-thione (DDTT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in various fields. It is a versatile molecule with a unique structure, which makes it an attractive candidate for many scientific research applications.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is complex and not yet fully understood. It is believed that 4,5-Diphenyl-3H-1,2-dithiole-3-thione exerts its biological effects through multiple pathways, including the modulation of redox signaling, inhibition of protein tyrosine phosphatases, and activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. 4,5-Diphenyl-3H-1,2-dithiole-3-thione has also been shown to interact with various proteins and enzymes, including Keap1, p53, and caspases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
4,5-Diphenyl-3H-1,2-dithiole-3-thione has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 4,5-Diphenyl-3H-1,2-dithiole-3-thione has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, 4,5-Diphenyl-3H-1,2-dithiole-3-thione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4,5-Diphenyl-3H-1,2-dithiole-3-thione has several advantages for lab experiments, including its unique structure, high stability, and low toxicity. 4,5-Diphenyl-3H-1,2-dithiole-3-thione is also relatively easy to synthesize, which makes it an attractive candidate for many research applications. However, 4,5-Diphenyl-3H-1,2-dithiole-3-thione also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in some experiments. In addition, the biological effects of 4,5-Diphenyl-3H-1,2-dithiole-3-thione may vary depending on the cell type and experimental conditions, which may require careful optimization of experimental protocols.

Future Directions

There are several future directions for research on 4,5-Diphenyl-3H-1,2-dithiole-3-thione, including the development of new synthesis methods, the investigation of its biological effects in different cell types and animal models, and the exploration of its potential applications in various fields. In medicinal chemistry, 4,5-Diphenyl-3H-1,2-dithiole-3-thione may have potential as a lead compound for the development of new anticancer and antiviral agents. In materials science, 4,5-Diphenyl-3H-1,2-dithiole-3-thione may have potential as a building block for the synthesis of new MOFs with unique properties. Overall, 4,5-Diphenyl-3H-1,2-dithiole-3-thione is a promising molecule with many potential applications, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, 4,5-Diphenyl-3H-1,2-dithiole-3-thione is a versatile molecule with a unique structure that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of 4,5-Diphenyl-3H-1,2-dithiole-3-thione, and it may have potential as a lead compound for the development of new drugs and materials.

Synthesis Methods

4,5-Diphenyl-3H-1,2-dithiole-3-thione can be synthesized through various methods, including the reaction of 1,2-dithiole-3-thione with aryl halides, the reaction of 1,4-dithiane-2,5-diol with aryl halides, and the reaction of 1,2-dithiole-3-thione with aryl Grignard reagents. The synthesis of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is a complex process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity.

Scientific Research Applications

4,5-Diphenyl-3H-1,2-dithiole-3-thione has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4,5-Diphenyl-3H-1,2-dithiole-3-thione has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In materials science, 4,5-Diphenyl-3H-1,2-dithiole-3-thione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and selective adsorption. In medicinal chemistry, 4,5-Diphenyl-3H-1,2-dithiole-3-thione has been investigated for its potential anticancer, antiviral, and antioxidant properties.

properties

CAS RN

13232-76-3

Product Name

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Molecular Formula

C15H10S3

Molecular Weight

286.4 g/mol

IUPAC Name

4,5-diphenyldithiole-3-thione

InChI

InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H

InChI Key

ILAXRAVUQIJKLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3

Other CAS RN

13232-76-3

synonyms

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Origin of Product

United States

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